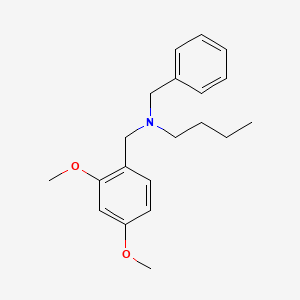
N-benzyl-N-(2,4-dimethoxybenzyl)-1-butanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-(2,4-dimethoxybenzyl)-1-butanamine, also known as MDBUT, is a chemical compound that has been studied for its potential use in scientific research. This compound has a unique structure and is of interest to researchers due to its potential applications in the field of neuroscience.
作用机制
N-benzyl-N-(2,4-dimethoxybenzyl)-1-butanamine works by binding to the DAT protein and preventing dopamine from being transported back into the presynaptic neuron. This leads to an increase in dopamine levels in the synapse, which can have various effects on brain function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to increased locomotor activity and reward-seeking behavior. Additionally, it has been shown to decrease anxiety-like behavior in animal models.
实验室实验的优点和局限性
N-benzyl-N-(2,4-dimethoxybenzyl)-1-butanamine has several advantages for use in lab experiments. It is a selective inhibitor of DAT, which makes it a useful tool for studying the function of this protein. Additionally, it has been shown to have a low toxicity profile, which makes it a safer alternative to other compounds that are used to study DAT function.
One limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in certain experimental setups. Additionally, it has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
未来方向
There are several potential future directions for research on N-benzyl-N-(2,4-dimethoxybenzyl)-1-butanamine. One area of interest is its potential use in the treatment of addiction. By selectively inhibiting DAT function, this compound may be able to reduce the rewarding effects of drugs of abuse and help individuals overcome addiction.
Another area of interest is the use of this compound as a tool for studying the function of other proteins in the brain. By selectively inhibiting DAT, researchers may be able to better understand the role of dopamine in various brain processes and how it interacts with other neurotransmitters.
Conclusion:
This compound is a unique chemical compound that has potential applications in the field of neuroscience research. Its ability to selectively inhibit DAT function makes it a useful tool for studying the role of dopamine in the brain. While there are some limitations to its use, there are several potential future directions for research on this compound.
合成方法
N-benzyl-N-(2,4-dimethoxybenzyl)-1-butanamine can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of benzyl chloride with 2,4-dimethoxybenzyl alcohol to form benzyl 2,4-dimethoxybenzyl ether. This compound is then reacted with butylamine to form this compound.
科学研究应用
N-benzyl-N-(2,4-dimethoxybenzyl)-1-butanamine has been studied for its potential use as a tool in neuroscience research. Specifically, it has been used to study the function of the dopamine transporter (DAT) in the brain. DAT is responsible for the reuptake of dopamine from the synapse, and this compound has been shown to selectively inhibit DAT function.
属性
IUPAC Name |
N-benzyl-N-[(2,4-dimethoxyphenyl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-4-5-13-21(15-17-9-7-6-8-10-17)16-18-11-12-19(22-2)14-20(18)23-3/h6-12,14H,4-5,13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYCCPZJIGGKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)CC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorobenzyl)-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B5024893.png)
![N-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-N'-(4-methoxyphenyl)urea](/img/structure/B5024901.png)
![N-benzyl-1-cyclopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5024903.png)
![8-[3-(4-nitrophenoxy)propoxy]quinoline](/img/structure/B5024911.png)
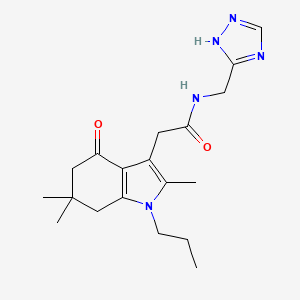
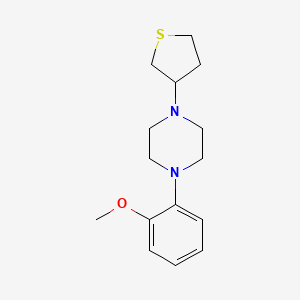
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5024923.png)
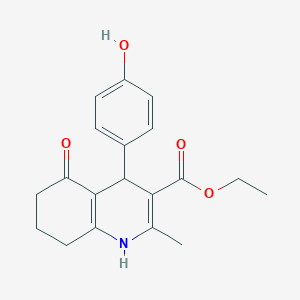
![2-(4-ethoxyphenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5024939.png)

![3,5-dichloro-4-methoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5024946.png)
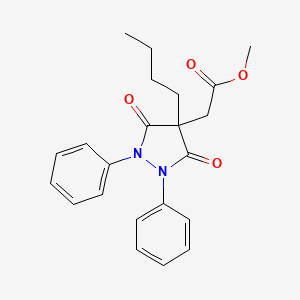
![N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5024969.png)
![methyl 5-[({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)amino]-5-oxopentanoate](/img/structure/B5024988.png)